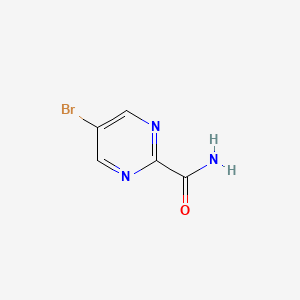

5-Bromopyrimidine-2-carboxamide

Description

BenchChem offers high-quality 5-Bromopyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMMCVKKMRRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652845 | |

| Record name | 5-Bromopyrimidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-60-4 | |

| Record name | 5-Bromopyrimidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromopyrimidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidine-2-carboxamide is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of a diverse range of therapeutic agents. The strategic placement of the bromine atom and the carboxamide group on the pyrimidine scaffold allows for versatile downstream functionalization, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-bromopyrimidine-2-carboxamide, offering detailed insights into the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodologies are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: The Significance of 5-Bromopyrimidine-2-carboxamide in Medicinal Chemistry

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of a bromine atom at the 5-position and a carboxamide at the 2-position of the pyrimidine ring creates a molecule with significant potential for chemical modification. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl substituents.[1] Concurrently, the carboxamide group can participate in hydrogen bonding interactions with biological targets and can be further modified, offering another avenue for structure-activity relationship (SAR) studies.[1] These features make 5-bromopyrimidine-2-carboxamide a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.

This guide will explore two principal and scientifically validated pathways for the synthesis of 5-bromopyrimidine-2-carboxamide, providing the necessary detail for their practical implementation.

Synthetic Pathways to 5-Bromopyrimidine-2-carboxamide

Two primary synthetic routes have been established for the efficient preparation of 5-bromopyrimidine-2-carboxamide. The first pathway commences with the readily available 2-aminopyrimidine, involving a bromination step followed by a Sandmeyer reaction and subsequent hydrolysis. The second, and often more direct, route involves the synthesis of 5-bromopyrimidine-2-carboxylic acid as a key intermediate, which is then converted to the target carboxamide.

Pathway 1: Synthesis from 2-Aminopyrimidine

This pathway is a multi-step sequence that leverages the reactivity of 2-aminopyrimidine. The key transformations include the regioselective bromination of the pyrimidine ring, followed by the conversion of the 2-amino group to a carboxamide via a nitrile intermediate.

A [label="2-Aminopyrimidine"]; B [label="2-Amino-5-bromopyrimidine"]; C [label="5-Bromo-2-diazoniumpyrimidine Salt"]; D [label="2-Cyano-5-bromopyrimidine"]; E [label="5-Bromopyrimidine-2-carboxamide"];

A -> B [label="NBS, Acetonitrile"]; B -> C [label="NaNO2, H+"]; C -> D [label="CuCN (Sandmeyer Reaction)"]; D -> E [label="Hydrolysis (H2O2, base or acid)"]; }

Caption: Pathway 1: Synthesis of 5-Bromopyrimidine-2-carboxamide from 2-Aminopyrimidine.2.1.1. Step 1: Synthesis of 2-Amino-5-bromopyrimidine

The initial step involves the electrophilic bromination of 2-aminopyrimidine. The amino group at the 2-position is an activating group, directing the bromination to the electron-rich 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol: Bromination of 2-Aminopyrimidine [2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight, protecting it from light.

-

Work-up and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with water, filter, and dry under vacuum to yield 2-amino-5-bromopyrimidine.

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrimidine | [2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Acetonitrile | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | Overnight | [2] |

| Yield | ~97% | [2] |

2.1.2. Step 2: Sandmeyer Reaction to 2-Cyano-5-bromopyrimidine

The Sandmeyer reaction is a classic and powerful method for the conversion of an aromatic amino group into a variety of functionalities, including a cyano group.[3] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide as a catalyst.[3][4]

Conceptual Protocol: Sandmeyer Cyanation of 2-Amino-5-bromopyrimidine

-

Diazotization: Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in an aqueous acidic solution (e.g., H2SO4 or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise, maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by chromatography or recrystallization to obtain 2-cyano-5-bromopyrimidine.

2.1.3. Step 3: Hydrolysis of 2-Cyano-5-bromopyrimidine to 5-Bromopyrimidine-2-carboxamide

The final step in this pathway is the hydrolysis of the nitrile group to a carboxamide. This transformation can be achieved under either acidic or basic conditions. A common method involves the use of hydrogen peroxide in a basic medium, which often provides high yields of the primary amide with minimal formation of the corresponding carboxylic acid.

Conceptual Protocol: Hydrolysis of 2-Cyano-5-bromopyrimidine

-

Reaction Setup: Dissolve 2-cyano-5-bromopyrimidine (1.0 eq) in a suitable solvent such as DMSO or a mixture of alcohol and water.

-

Reagent Addition: Add a base (e.g., potassium carbonate or sodium hydroxide) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 5-bromopyrimidine-2-carboxamide.

Pathway 2: Synthesis via 5-Bromopyrimidine-2-carboxylic Acid

This pathway offers a more convergent approach, where the key intermediate, 5-bromopyrimidine-2-carboxylic acid, is first synthesized and then converted to the desired carboxamide in the final step. The amidation of a carboxylic acid is a well-established and generally high-yielding reaction.

F [label="5-Bromopyrimidine"]; G [label="5-Bromopyrimidine-2-carboxylic Acid"]; H [label="5-Bromopyrimidine-2-carboxamide"];

F -> G [label="Oxidation of a 2-substituent or other methods"]; G -> H [label="Amidation (e.g., SOCl2, NH3 or coupling agents)"]; }

Caption: Pathway 2: Synthesis of 5-Bromopyrimidine-2-carboxamide via a Carboxylic Acid Intermediate.2.2.1. Synthesis of 5-Bromopyrimidine-2-carboxylic Acid

There are several methods to prepare 5-bromopyrimidine-2-carboxylic acid. One common approach involves the oxidation of a suitable precursor, such as 2-methyl-5-bromopyrimidine. Another route could involve the hydrolysis of 5-bromopyrimidine-2-carbonitrile, which can be synthesized from 2-chloro-5-bromopyrimidine. A direct synthesis from acyclic precursors like mucobromic acid has also been reported, though yields can be variable.[5]

2.2.2. Step 2: Amidation of 5-Bromopyrimidine-2-carboxylic Acid

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia. Alternatively, various peptide coupling reagents can be employed for a direct one-pot amidation.

Experimental Protocol: Amidation of 5-Bromopyrimidine-2-carboxylic Acid

-

Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromopyrimidine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl2) (2-3 eq) and a catalytic amount of DMF. Reflux the mixture until the solid dissolves and the reaction is complete (monitored by the cessation of gas evolution).

-

Amidation: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in a dry, inert solvent (e.g., THF or dioxane) and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia or a solution of ammonia in an organic solvent.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure. Add water to the residue and collect the precipitated solid by filtration. Wash the solid with water and dry to afford 5-bromopyrimidine-2-carboxamide.

| Parameter | Value | Reference |

| Starting Material | 5-Bromopyrimidine-2-carboxylic acid | [6][7] |

| Reagents | 1. SOCl2, cat. DMF2. NH3 (aq. or in organic solvent) | [6][7] |

| Solvents | Dichloromethane/Toluene (step 1), THF/Dioxane (step 2) | [6][7] |

| Temperature | Reflux (step 1), 0 °C to Room Temperature (step 2) | [6][7] |

| Reaction Time | Variable | [6][7] |

| Yield | Generally high | [6][7] |

Conclusion

The synthesis of 5-bromopyrimidine-2-carboxamide can be effectively achieved through two primary pathways. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Pathway 1, starting from 2-aminopyrimidine, is a versatile route that involves well-established named reactions. Pathway 2, proceeding through the 5-bromopyrimidine-2-carboxylic acid intermediate, offers a more convergent approach with a generally high-yielding final amidation step. Both pathways provide reliable methods for accessing this important building block for drug discovery and medicinal chemistry. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final product.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate. Retrieved from [Link]

- Gallagher, T. F., et al. (2012). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2(15), 6177-6190.

-

ResearchGate. (n.d.). Application of our amidation protocol for the modification and synthesis of biologically active molecules. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Google Patents. (n.d.). US5371224A - Process for preparing 2,5-dibromopyrimidine.

- Besson, T., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1707-1710.

-

PubChem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation of carboxylic acids. Retrieved from [Link]

- Ishihara, K., et al. (2014). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.

- Valdes, C., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Eureka. (n.d.). Preparation method for 2-cyano-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Cyano-5-nitrofuran. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Transformation of 5-chloro- and 5-bromo-2-cyanopyridine to amides and iminonitriles at the Mo(IV) center. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyrimidine-2-carboxamide

This guide provides a detailed exploration of the essential physicochemical properties of 5-Bromopyrimidine-2-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale that underpins them.

Introduction and Molecular Identity

5-Bromopyrimidine-2-carboxamide is a key synthetic intermediate, valued for the versatile reactivity imparted by its constituent functional groups: the electron-deficient pyrimidine ring, the strategically positioned bromine atom, and the hydrogen-bond-donating carboxamide moiety. These features make it a valuable building block in the design of novel therapeutic agents. The bromine atom, for instance, serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

A foundational understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of its derivatives.

Table 1: Chemical Identity of 5-Bromopyrimidine-2-carboxamide

| Identifier | Value | Source |

| CAS Number | 38275-60-4 | [1], [2] |

| Molecular Formula | C₅H₄BrN₃O | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| IUPAC Name | 5-bromopyrimidine-2-carboxamide | N/A |

| SMILES | O=C(C1=NC=C(Br)C=N1)N | [1] |

Core Physicochemical Properties

The physicochemical parameters of a compound govern its behavior in both chemical and biological systems. The following section details the key properties of 5-Bromopyrimidine-2-carboxamide, including both experimentally derived data for related compounds and predicted values.

Table 2: Summary of Physicochemical Properties

| Property | Value/Description | Notes and Comparative Data |

| Melting Point | Not experimentally determined. Estimated to be in the range of 150-200 °C. | The related 5-bromopyrimidine-2-carboxylic acid has a melting point of 193-198 °C[3]. The corresponding methyl ester melts at 149 °C. The carboxamide is expected to have a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Predicted boiling point for the related carboxylic acid is 419.7±37.0 °C[3]. High melting points and the presence of polar functional groups often correlate with high boiling points, though thermal instability can preclude experimental determination. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like methanol, ethanol, and DMSO. | The structurally similar 5-bromopyrimidine-2-carboxylic acid is described as "slightly soluble in water"[4]. The methyl ester of this acid is soluble in methanol[5][6]. The carboxamide group can both donate and accept hydrogen bonds, which may afford some aqueous solubility, but the overall aromatic and halogenated structure likely limits it. |

| pKa | Not experimentally determined. | The pKa of the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is predicted to be 1.31 ± 0.10, indicating a strong carboxylic acid. The amide protons of the carboxamide group are generally weakly acidic, with pKa values typically in the range of 17-18, and are not expected to be significantly acidic under normal aqueous conditions. The pyrimidine nitrogens are basic, but their pKa will be low due to the electron-withdrawing effects of the bromine and carboxamide groups. |

| LogP | 0.338 (Predicted) | [1] |

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the determination of physicochemical properties must follow validated and reproducible protocols. This section outlines the standard methodologies for key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities will depress and broaden the melting range. The capillary method is a standard and reliable technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered 5-Bromopyrimidine-2-carboxamide is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer or digital temperature sensor.

-

Rapid Preliminary Measurement: A rapid heating rate is initially used to determine an approximate melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: A fresh sample is heated at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Profiling

Determining the solubility of a compound in various solvents is crucial for its synthesis, purification, and formulation. A qualitative approach can quickly establish suitable solvent systems, while quantitative methods provide precise data.

Methodology: Qualitative and Semi-Quantitative Solubility Determination

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing a small, pre-weighed amount of 5-Bromopyrimidine-2-carboxamide (e.g., 1-5 mg), the solvent is added dropwise with agitation. The visual dissolution of the solid indicates solubility.

-

Semi-Quantitative Assessment: A known mass of the compound is placed in a vial, and a known volume of the solvent is added incrementally until the solid completely dissolves. This allows for an estimation of solubility in terms of mg/mL. The process can be aided by sonication or gentle heating, which should be noted.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum for 5-Bromopyrimidine-2-carboxamide:

-

Pyrimidine Protons: Two signals are expected in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms, the bromine, and the carboxamide group, these protons will be significantly deshielded, likely appearing as singlets or doublets (depending on coupling constants) between δ 8.5 and 9.5 ppm. The proton at position 4 and the proton at position 6 will have distinct chemical shifts.

-

Amide Protons (-CONH₂): Two broad singlets are expected for the amide protons, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically appear between δ 7.0 and 8.5 ppm.

Predicted ¹³C NMR Spectrum for 5-Bromopyrimidine-2-carboxamide:

-

Pyrimidine Carbons: Three distinct signals are expected for the pyrimidine ring carbons. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon of the carboxamide group (C2) and the other two ring carbons (C4 and C6) will also have characteristic chemical shifts, likely in the range of δ 120-160 ppm.

-

Carboxamide Carbonyl Carbon: A signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 160 and 170 ppm.

Methodology: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of 5-Bromopyrimidine-2-carboxamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: The appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) are set, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm).

3.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorptions for 5-Bromopyrimidine-2-carboxamide:

-

N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1680-1650 cm⁻¹.

-

N-H Bending (Amide II): A medium to strong absorption band around 1640-1590 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 800 cm⁻¹.

3.3.3 Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum for 5-Bromopyrimidine-2-carboxamide:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 201 and 203 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the amide group (-NH₂) to give a fragment at m/z 185/187, and the loss of the entire carboxamide group (-CONH₂) to give a fragment at m/z 157/159.

Conclusion

References

-

LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. 5-BROMOPYRIMIDINE-2-CARBOXYLIC ACID CAS#: 37131-87-6 [m.chemicalbook.com]

- 4. Methyl-5-bromo-2 pyrimidine carboxylate|lookchem [lookchem.com]

- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

5-Bromopyrimidine-2-carboxamide CAS number 38275-60-4

An In-Depth Technical Guide to 5-Bromopyrimidine-2-carboxamide (CAS 38275-60-4): A Cornerstone Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 5-Bromopyrimidine-2-carboxamide, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthetic utility and its strategic role in constructing complex, biologically active molecules.

Introduction: The Strategic Value of a Bifunctional Heterocycle

5-Bromopyrimidine-2-carboxamide is a strategically designed heterocyclic compound. Its core, the pyrimidine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of essential nucleic acids (DNA and RNA) and numerous FDA-approved drugs.[1][2] The true synthetic power of this molecule, however, lies in its dual functionalization. The bromine atom at the 5-position and the carboxamide group at the 2-position serve as versatile chemical handles, allowing for precise, stepwise modifications. This bifunctionality enables chemists to explore vast chemical space and optimize structure-activity relationships (SAR) during the drug discovery process.[3]

The pyrimidine nucleus itself is associated with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6][7] By using 5-Bromopyrimidine-2-carboxamide as a starting material, researchers can leverage this inherent biological relevance while introducing novel functionalities to target specific disease pathways.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Physicochemical Properties

The key quantitative data for 5-Bromopyrimidine-2-carboxamide are summarized below.

| Property | Value | Source |

| CAS Number | 38275-60-4 | [8] |

| Molecular Formula | C₅H₄BrN₃O | [8] |

| Molecular Weight | 202.01 g/mol | [8] |

| Purity | ≥97% (Typical) | [8] |

| Appearance | Solid / Powder | |

| SMILES | O=C(C1=NC=C(Br)C=N1)N | [8] |

| Topological Polar Surface Area (TPSA) | 68.87 Ų | [8] |

| LogP | 0.338 | [8] |

Spectroscopic Signature

Spectroscopic analysis is essential for structure verification and reaction monitoring.[9] While specific spectra are proprietary, the expected characteristics based on the molecule's structure are as follows:

-

¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals for the two aromatic protons on the pyrimidine ring and the two protons of the primary amide (-NH₂). The aromatic protons would appear as doublets in the downfield region (typically >8.0 ppm) due to their electron-deficient environment. The amide protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the amide would be the most deshielded, appearing significantly downfield (>160 ppm). The three carbons of the pyrimidine ring would have characteristic shifts, with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and heavy atom effect.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.[10] Key expected absorptions include:

-

N-H Stretching: A pair of medium-to-strong bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amide.

-

C=O Stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹, confirming the presence of the carbonyl group.

-

N-H Bending (Amide II band): An absorption of variable intensity around 1600-1640 cm⁻¹.

-

C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.

-

-

MS (Mass Spectrometry): Electron Impact (EI-MS) would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.[10]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyrimidines often involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines.[5][6] A particularly efficient, one-step method for preparing 5-bromo-2-substituted pyrimidines utilizes 2-bromomalonaldehyde and an appropriate amidine compound.[11]

Workflow: One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

This protocol is adapted from a general method for producing this class of compounds, highlighting an efficient route that minimizes steps and cost.[11]

Caption: General workflow for one-step pyrimidine synthesis.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid, add 3Å molecular sieves.

-

Heating: Heat the mixture to 80°C with stirring.

-

Amidine Addition: Prepare a separate solution of the desired amidine hydrochloride (1 equivalent) in acetic acid. Add this solution dropwise to the heated 2-bromomalonaldehyde mixture over a period of 30-40 minutes.

-

Cyclization Reaction: After the addition is complete, increase the temperature to 100°C and maintain the reaction for 4-10 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Quench by adding water and allow the product to precipitate.

-

Purification: Filter the crude solid. For further purification, the solid can be dissolved in a solvent like dichloromethane (DCM) and washed with a mild aqueous base (e.g., NaOH solution) to remove acidic impurities. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[11]

Causality: The use of a protic acid like acetic acid serves as both a solvent and a catalyst. Molecular sieves are added to remove water formed during the condensation, driving the reaction to completion. The slow, heated addition of the amidine controls the reaction rate and minimizes side product formation.

Chemical Reactivity: A Hub for Derivatization

The synthetic utility of 5-Bromopyrimidine-2-carboxamide stems from the distinct reactivity of its two functional groups, which can be addressed selectively to build molecular complexity.

Caption: Structural components of the drug Macitentan.

Anticancer and Antiviral Agents

The ability of the pyrimidine ring to mimic endogenous nucleobases makes it a prime candidate for developing anticancer and antiviral drugs. [1]Brominated pyrimidines, in particular, serve as precursors for nucleoside analogs that can interfere with viral replication or cancer cell proliferation. [12]The carboxamide group can further enhance solubility and target binding affinity. [12]

Conclusion and Future Outlook

5-Bromopyrimidine-2-carboxamide is far more than a simple chemical intermediate. It is a highly versatile and powerful building block that provides a robust and reliable foundation for modern drug discovery. Its strategic placement of orthogonal functional groups—a readily coupled bromine atom and a target-binding carboxamide—allows for the systematic and efficient synthesis of diverse compound libraries. From kinase inhibitors for inflammation and cancer to receptor antagonists for cardiovascular disease, the derivatives of this scaffold have demonstrated significant therapeutic potential. As synthetic methodologies continue to advance, the utility of 5-Bromopyrimidine-2-carboxamide is poised to expand, solidifying its role as a cornerstone in the development of next-generation medicines.

References

- 38275-60-4 | 5-Bromopyrimidine-2-carboxamide. ChemScene.

- 5-broMo-pyriMidine-2-carboxylic acid aMide | 38275-60-4. ChemicalBook.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics.

- 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6. Benchchem.

- 2-Amino-5-bromopyrimidine-4-carboxamide () for sale. Vulcanchem.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

- 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum. ChemicalBook.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- 5-Bromopyrimidine 97 4595-59-9. Sigma-Aldrich.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

- Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI).

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

- Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)

- Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed.

- Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. YouTube.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

Sources

- 1. scispace.com [scispace.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | Benchchem [benchchem.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. chemscene.com [chemscene.com]

- 9. lehigh.edu [lehigh.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 12. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale [vulcanchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromopyrimidine-2-carboxamide

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromopyrimidine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the limited availability of published, collated spectral data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive characterization. This approach is designed to empower researchers in the synthesis, identification, and purification of this and related compounds.

Molecular Structure and Spectroscopic Overview

5-Bromopyrimidine-2-carboxamide possesses a unique electronic and structural profile, a consequence of its substituted pyrimidine core. The bromine atom at the C5 position and the carboxamide group at the C2 position significantly influence the magnetic environments of the constituent atoms and the vibrational properties of the bonds, leading to a distinctive spectroscopic signature.

Caption: Molecular structure of 5-Bromopyrimidine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[2]

¹H NMR Spectroscopy

Principles and Predictions: Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For 5-Bromopyrimidine-2-carboxamide, we anticipate three primary signals: two from the pyrimidine ring protons and one from the amide protons. The electron-withdrawing nature of the nitrogen atoms and the bromine will deshield the ring protons, shifting them downfield. The amide protons are expected to appear as a broad singlet, and their chemical shift can be solvent-dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4, H6 | 8.8 - 9.2 | Singlet | N/A |

| -NH₂ | 7.5 - 8.5 | Broad Singlet | N/A |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for amides as it can slow down the proton exchange of the N-H bonds, sometimes allowing for the observation of coupling to neighboring protons and resulting in sharper signals for the amide protons.

Experimental Protocol:

-

Dissolve 5-10 mg of 5-Bromopyrimidine-2-carboxamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Principles and Predictions: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In 5-Bromopyrimidine-2-carboxamide, four distinct carbon signals are expected for the pyrimidine ring and one for the amide carbonyl. The carbon atoms directly attached to nitrogen (C2, C4, C6) will be significantly deshielded. The C5 carbon, bonded to bromine, will also have a characteristic chemical shift.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 165 |

| C2 | 155 - 160 |

| C4, C6 | 150 - 155 |

| C5 | 115 - 120 |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principles and Predictions: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[3] It is particularly useful for identifying functional groups. The IR spectrum of 5-Bromopyrimidine-2-carboxamide is expected to be dominated by the characteristic absorptions of the amide group and the pyrimidine ring.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=N Stretch (Ring) | 1550 - 1620 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Medium |

Causality behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet or ATR) can influence the appearance of the spectrum. For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and can provide high-quality spectra.

Experimental Protocol:

-

Ensure the sample is dry.

-

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

-

For the ATR method, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Principles and Predictions: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[4] For 5-Bromopyrimidine-2-carboxamide, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of approximately equal intensity separated by 2 m/z units.

Predicted Mass Spectrometry Data:

| m/z | Fragment | Comments |

| 201/203 | [M]⁺ | Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| 185/187 | [M - NH₂]⁺ | Loss of the amino group. |

| 157/159 | [M - CONH₂]⁺ | Loss of the carboxamide group. |

| 78 | [C₄H₂N₂]⁺ | Pyrimidine ring fragment after loss of Br and CONH₂. |

Proposed Fragmentation Pathway:

Caption: Proposed mass spectral fragmentation pathway for 5-Bromopyrimidine-2-carboxamide.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography system.

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 5-Bromopyrimidine-2-carboxamide. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the synthesis of this valuable chemical entity and proceed with its application in further scientific endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

- BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.

- Wiley-VCH. Supporting Information.

- The Royal Society of Chemistry. Supporting Information.

- ChemicalBook. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum.

- PubChem. 5-Bromopyrimidine | C4H3BrN2 | CID 78344.

- Umaa, K. et al. Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.

- Mehta, H. & Khunt, R. Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. 2014-2015;7(01):275-278.

- BLD Pharm. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid.

- ChemicalBook. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.

- National Center for Biotechnology Information. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. 2022-08-01.

- National Center for Biotechnology Information. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. 2022-11-02.

- Zhang, X. FTIR Spectrum.

- ChemicalBook. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- ChemicalBook. 5-Bromopyrimidine(4595-59-9)IR1.

- ChemScene. 5-Bromopyrimidine-2-carboxamide.

- Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. 2013;1(4):84-88.

- IOSR Journal of Applied Chemistry.

- NIST. Pyrimidine, 5-bromo-. NIST WebBook.

- SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. 5-Bromopyrimidine - Optional[FTIR] - Spectrum.

- PubChem. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970.

- ChemicalBook. 5-broMo-pyriMidine-2-carboxylic acid aMide | 38275-60-4. 2025-07-16.

- Patel, K. D., et al. Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold.

- ChemScene. 2-Bromopyrimidine-5-carboxylic acid.

- University of Colorado Boulder. IR Spectroscopy.

- Benchchem. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6.

- Sigma-Aldrich. 5-Bromopyrimidine 97.

- PubChem. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310.

- ResearchGate. Synthesis, Experimental and Theoretical Characterization of Novel Pyrimidine‐5‐Carboxamides. 2019-04-24.

- Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Vulcanchem. 2-Amino-5-bromopyrimidine-4-carboxamide () for sale.

- ChemicalBook.

- CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.

- ResearchGate. Figure S111. FTIR spectrum of N-(2-methoxybenzyl)thiophene-2-carboxamide (20).

- ResearchGate.

- ChemicalBook. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromopyrimidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-Bromopyrimidine-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Leveraging structural data from analogous compounds, spectroscopic principles, and established synthetic methodologies, this document offers in-depth insights for researchers engaged in the design and synthesis of novel therapeutic agents. Key sections include a detailed examination of its molecular architecture, conformational analysis of the critical carboxamide moiety, a robust experimental protocol for its synthesis, and a thorough guide to its spectroscopic characterization.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active molecules, including several FDA-approved drugs. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The carboxamide functional group is also a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic combination of a pyrimidine core with a carboxamide substituent at the 2-position and a bromine atom at the 5-position endows 5-Bromopyrimidine-2-carboxamide (Figure 1) with a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

Figure 1: Molecular Structure of 5-Bromopyrimidine-2-carboxamide CAS Number: 38275-60-4[2][3][4] Molecular Formula: C₅H₄BrN₃O[2] Molecular Weight: 202.01 g/mol [2]

Caption: 2D representation of 5-Bromopyrimidine-2-carboxamide.

Molecular Structure and Crystallographic Insights

While a dedicated crystal structure for 5-Bromopyrimidine-2-carboxamide is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), a comprehensive understanding of its solid-state architecture can be inferred from the crystallographic data of the closely related Pyrimidine-2-carboxamide.[5][6][7]

Bond Lengths, Bond Angles, and Planarity

The pyrimidine ring is expected to be essentially planar. The C-Br bond at the 5-position will introduce a slight distortion to the electron distribution within the ring but is not anticipated to significantly alter its planarity. The bond lengths and angles within the pyrimidine ring will be characteristic of an aromatic heterocyclic system.

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-Bromopyrimidine-2-carboxamide is likely to be dominated by a network of intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (-NH₂) and an acceptor (C=O), facilitating the formation of robust supramolecular synthons. In the crystal structure of Pyrimidine-2-carboxamide, a centrosymmetric pair of intermolecular N-H···O hydrogen bonds is observed, forming a dimeric motif.[5][6] A similar arrangement is highly probable for the brominated analogue.

Furthermore, π–π stacking interactions between the electron-deficient pyrimidine rings are expected to contribute to the overall stability of the crystal lattice. The presence of the bromine atom may also lead to halogen bonding interactions (Br···N or Br···O), further influencing the crystal packing.

Conformational Analysis: The Orientation of the Carboxamide Group

A key determinant of the biological activity of 5-Bromopyrimidine-2-carboxamide is the conformation of the carboxamide group relative to the pyrimidine ring. The rotation around the C2-C(amide) bond dictates the spatial orientation of the hydrogen bond donor and acceptor groups.

Based on the crystal structure of Pyrimidine-2-carboxamide, the amide group is twisted with respect to the aromatic ring by approximately 24.9°.[5][6] This non-planar conformation is a result of steric hindrance between the amide group and the nitrogen atom at the 1-position of the pyrimidine ring. A similar twisted conformation is expected for 5-Bromopyrimidine-2-carboxamide.

Computational studies on related carboxamide-containing heterocycles have shown that the conformational preference is a delicate balance of steric and electronic effects.[8] The presence of the electron-withdrawing bromine atom at the 5-position may subtly influence the electronic character of the pyrimidine ring and, consequently, the rotational barrier around the C2-C(amide) bond.

Synthesis and Purification: An Experimental Protocol

The synthesis of 5-Bromopyrimidine-2-carboxamide can be readily achieved through the amidation of 5-Bromopyrimidine-2-carboxylic acid. The latter is commercially available or can be synthesized via established literature procedures.

Synthesis Workflow

Caption: A typical synthetic workflow for the preparation of 5-Bromopyrimidine-2-carboxamide.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

-

To a stirred suspension of 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Bromopyrimidine-2-carbonyl chloride.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the subsequent nucleophilic attack by ammonia.

Step 2: Amination

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C and add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (excess) dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromopyrimidine-2-carboxamide.

Causality: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.

Step 3: Purification

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure 5-Bromopyrimidine-2-carboxamide as a solid.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 5-Bromopyrimidine-2-carboxamide. The following are the expected spectroscopic data based on the analysis of related compounds.[6][9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the amide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet | 1H | H4 or H6 |

| ~8.9 | Singlet | 1H | H6 or H4 |

| ~8.0-7.5 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts of the pyrimidine protons (H4 and H6) can be influenced by the solvent and the concentration. The amide protons may appear as two separate broad singlets due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~160 | C2 |

| ~158 | C4/C6 |

| ~125 | C5 |

Note: The chemical shift of the carbon bearing the bromine atom (C5) is expected to be significantly upfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (amide) |

| ~1680 | C=O stretching (amide I) |

| ~1600 | N-H bending (amide II) |

| ~1550, 1450 | C=C and C=N stretching (pyrimidine ring) |

| ~800-700 | C-Br stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected m/z for [M+H]⁺: 202.96 and 204.96

Applications in Drug Discovery and Development

5-Bromopyrimidine-2-carboxamide serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The bromine atom at the 5-position is particularly useful as it can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of pyrimidine-based drug candidates. The carboxamide group is crucial for establishing key interactions with biological targets through hydrogen bonding.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, synthesis, and characterization of 5-Bromopyrimidine-2-carboxamide. While a definitive crystal structure remains to be reported, a robust model of its structural and conformational properties has been constructed based on data from analogous compounds. The provided experimental protocol offers a reliable method for its synthesis, and the predicted spectroscopic data serves as a valuable reference for its characterization. The strategic placement of the bromo and carboxamide functionalities makes this compound a highly valuable scaffold for the development of novel therapeutics.

References

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Pyrimidine-2-carboxamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o105. Retrieved from [Link]

-

Pyrimidine-2-carboxamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o105. [Link]

-

Bollinger, J. A., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7949–7961. [Link]

-

Pyrimidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromopyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Li, H., & Goldstein, B. M. (1998). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of Medicinal Chemistry, 41(26), 5247–5256. [Link]

-

5-Bromopyrimidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020). CN110642788A. Google Patents.

- Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024). Journal of Ovonic Research, 20(4), 141-148.

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Current Topics in Medicinal Chemistry. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (2012). Synlett, 23(10), 1493-1496. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(5), 720-722. [Link]

Sources

- 1. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-broMo-pyriMidine-2-carboxylic acid aMide(38275-60-4) 1H NMR [m.chemicalbook.com]

- 3. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine-2-carboxamide | C5H5N3O | CID 15149799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 37131-87-6|5-Bromopyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 11. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

Potential biological activities of 5-Bromopyrimidine-2-carboxamide

An In-Depth Technical Guide to the Potential Biological Activities of 5-Bromopyrimidine-2-carboxamide and Its Derivatives

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents and biologically active molecules. When functionalized with a carboxamide group at the 2-position and a bromine atom at the 5-position, the resulting 5-Bromopyrimidine-2-carboxamide structure presents a unique combination of electronic properties and hydrogen bonding capabilities. This makes it a "privileged scaffold," a versatile building block for developing targeted therapeutics. The bromine atom serves as a key reactive handle for introducing further molecular diversity through cross-coupling reactions, while the pyrimidine-carboxamide core provides a robust framework for interacting with various biological targets. This technical guide explores the synthesized potential of this scaffold, focusing on its demonstrated and extrapolated applications in oncology, virology, and inflammatory diseases, grounded in the activities of its closely related derivatives. We will delve into the mechanisms of action, present detailed experimental protocols for evaluation, and summarize key structure-activity relationship data to provide a comprehensive resource for researchers in drug discovery and development.

The 5-Bromopyrimidine-2-carboxamide Scaffold: A Privileged Structure in Drug Discovery

The therapeutic potential of 5-Bromopyrimidine-2-carboxamide is rooted in the distinct chemical properties of its constituent parts. The pyrimidine core is an essential component of nucleobases, rendering its derivatives amenable to interacting with enzymes involved in nucleic acid metabolism and cellular signaling. The carboxamide group is a common pharmacophore that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets.[1][2]

The strategic placement of a bromine atom at the 5-position is particularly significant. It enhances the molecule's reactivity, providing a site for facile nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[3] This allows for the systematic synthesis of large libraries of derivatives with diverse substituents, which is crucial for optimizing target affinity and pharmacokinetic properties. This synthetic tractability makes 5-Bromopyrimidine-2-carboxamide an important intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.[3]

Synthesis Strategies for 5-Bromopyrimidine Derivatives

The synthesis of 5-bromopyrimidine compounds can be achieved through various established organic chemistry routes. A common approach involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine compound, which is efficient and cost-effective for industrial-scale production.[4] Other methods include the bromination of pyrimidine precursors, such as 2-hydroxypyrimidine, often followed by functionalization at the 2-position.[5]

The diagram below illustrates a generalized workflow for synthesizing diverse 5-bromopyrimidine-2-carboxamide derivatives, highlighting the utility of the bromine atom as a synthetic handle.

Caption: Generalized synthetic workflow for 5-bromopyrimidine-2-carboxamide derivatives.

Potential Anticancer Activity

The pyrimidine scaffold is a cornerstone of anticancer drug design, and derivatives of 5-Bromopyrimidine-2-carboxamide are promising candidates in this area, primarily as kinase inhibitors.

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The 5-bromopyrimidine scaffold serves as a core structure for synthesizing inhibitors of key oncogenic kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs).[3] For instance, derivatives of 5-(2-aminopyrimidin-4-yl)benzene-1,3-diol have shown potent activity against human colorectal cancer cells (HCT116) by targeting CDK-8.[6]

The diagram below depicts a simplified representation of a CDK-mediated cell cycle progression pathway, a common target for pyrimidine-based inhibitors.

Caption: Simplified CDK pathway targeted by pyrimidine-based anticancer agents.

Experimental Protocol: Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation, as demonstrated in studies of pyrimidine scaffolds.[6]

Objective: To determine the in vitro antiproliferative activity of 5-Bromopyrimidine-2-carboxamide derivatives against a human cancer cell line (e.g., HCT116).

Materials:

-

HCT116 human colorectal carcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Procedure:

-

Cell Plating: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

-

Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.

Structure-Activity Relationship (SAR) Data for Pyrimidine Derivatives

The following table summarizes the anticancer activity of various pyrimidine-carboxamide and related derivatives, illustrating the potential of this structural class.

| Compound Class | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Pyrazole-pyrimidine derivatives | MGC-803 (gastric cancer) | Potent inhibition (e.g., compound 8e) | [7] |

| Pyrazole-5-carboxamide derivatives | Telomerase | 1.02 µM (compound 8e) | [7] |

| Pyrimidine-5-carbonitrile derivatives | HCT-116 (colon cancer) | 1.14 - 10.33 µM | [8] |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | 0.53 - 2.41 µM | [8] |

| 5-(2-Amino-6-bromophenyl-pyrimidin-4-yl)benzene-1,3-diol | HCT116 (colon cancer) | Potent activity (compound k8, k14) | [6] |

| 5-Substituted-indole-2-carboxamides | 4 Cancer Cell Lines | 37 nM - 193 nM | [9] |

| 5-Substituted-indole-2-carboxamides | EGFR | 85 nM - 124 nM | [9] |

Potential Antiviral Activity

Pyrimidine derivatives are integral to antiviral therapy, with many approved drugs being nucleoside analogs. The 5-bromo substitution has been shown to be particularly effective in this context.

Mechanism of Action: Viral Enzyme Inhibition

Brominated pyrimidine nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR), are potent inhibitors of herpes simplex virus (HSV) and varicella-zoster virus (VZV).[10][11] The mechanism relies on their selective phosphorylation by viral thymidine kinase (TK), an enzyme not as active in uninfected host cells. Once converted to their triphosphate form, these analogs act as competitive inhibitors or alternative substrates for viral DNA polymerase, leading to the termination of viral DNA chain elongation and halting replication.[11] While 5-Bromopyrimidine-2-carboxamide is not a nucleoside itself, its core structure is a key component of these active molecules, suggesting its utility as a precursor or scaffold for novel non-nucleoside antiviral agents.[12]

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the concentration of a test compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer (e.g., HSV-1)

-

Growth medium and infection medium (low serum)

-

Overlay medium (e.g., medium with carboxymethylcellulose or agar)

-

Test compounds

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed Vero cells into multi-well plates to form a confluent monolayer within 24 hours.

-

Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compound in the overlay medium.

-

Overlay Application: After the adsorption period, remove the viral inoculum and wash the cells gently. Add the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C until distinct plaques are visible (typically 2-3 days for HSV-1). The semi-solid overlay prevents secondary plaque formation.

-

Plaque Visualization: Remove the overlay medium. Fix and stain the cells with a crystal violet solution. Living cells will stain purple, while areas of viral-induced cell death (plaques) will appear as clear zones.

-

Plaque Counting: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity of Related Brominated Pyrimidines

| Compound | Virus Target | Activity (ID₅₀) | Reference |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | HSV-1 | 0.06 - 0.22 µM | [10] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | Pseudorabies virus (PRV) | 0.02 - 0.23 µM | [10] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) | HSV-2 | 8 µM | [10] |

| 5-bromo-2'-deoxyuridine (BUdR) phosphate esters | HSV-1 & HSV-2 | Active, similar to parent BUdR | [11] |

Other Potential Therapeutic Applications

The versatility of the pyrimidine-carboxamide scaffold extends beyond oncology and virology.

-

Anti-inflammatory Activity: Pyrimidine-5-carboxamide derivatives have been successfully designed as potent and selective inhibitors of Salt-Inducible Kinases (SIKs).[13] SIKs are key regulators of the inflammatory response, particularly in macrophages. Inhibiting SIKs can up-regulate the anti-inflammatory cytokine IL-10, making these compounds promising candidates for treating inflammatory bowel disease (IBD) and other autoimmune disorders.[13]

-

Antimicrobial and Antiprotozoal Activity: Dihydropyrimidine-5-carboxamide derivatives have been investigated as selective inhibitors of dihydrofolate reductase (DHFR) from Leishmania major, the parasite responsible for leishmaniasis.[14] DHFR is a crucial enzyme in folate metabolism, and its inhibition starves the parasite of essential DNA precursors. The scaffold has also been incorporated into compounds with broad antibacterial and antifungal activity.[6][15][16]

Conclusion and Future Directions

5-Bromopyrimidine-2-carboxamide is a high-potential scaffold for modern drug discovery. Its synthetic accessibility, combined with the proven therapeutic relevance of the pyrimidine-carboxamide core, positions it as a valuable starting point for developing novel inhibitors targeting a range of diseases. The bromine atom at the 5-position provides a crucial handle for chemical elaboration, enabling the generation of extensive compound libraries for screening and optimization.

Future research should focus on:

-

Library Synthesis: Leveraging the reactivity of the bromine atom to synthesize and screen large, diverse libraries of 5-substituted-pyrimidine-2-carboxamide derivatives.

-

Target Identification: Employing chemoproteomics and other advanced techniques to identify novel protein targets for this scaffold.

-

Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

By systematically exploring the chemical space around this privileged core, researchers can unlock its full therapeutic potential, leading to the development of next-generation medicines for cancer, viral infections, and inflammatory diseases.

References

- Benchchem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6. Benchchem.

-

Narayana, B., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry, 19(10), 851-864. Retrieved from [Link]

-

De Clercq, E., et al. (1981). Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. Molecular Pharmacology, 20(1), 145-152. Retrieved from [Link]

- Vulcanchem. (n.d.). 2-Amino-5-bromopyrimidine-4-carboxamide. Vulcanchem.

-

ResearchGate. (n.d.). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. ResearchGate. Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

NIH. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. Retrieved from [Link]

-

Jayaram, H. N., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation, 35, 239-257. Retrieved from [Link]

-

NIH. (2019). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. NIH. Retrieved from [Link]

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.

-

Storer, R., et al. (1986). Antiviral activity of 5'-PAA and 5'-PFA phosphate esters of 2'-deoxyuridines. Journal of Antimicrobial Chemotherapy, 18 Suppl B, 201-205. Retrieved from [Link]

- Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Google Patents.

-